molecular formula C20H16FN3O3 B2968143 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 866144-92-5

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2968143
CAS No.: 866144-92-5
M. Wt: 365.364
InChI Key: FMYFSRSYJWEAIH-UHFFFAOYSA-N
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Description

The compound “2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate” is a complex organic molecule with the molecular formula C20H16FN3O3 . It has an average mass of 365.358 Da and a monoisotopic mass of 365.117584 Da .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a pyrimido[1,2-a]benzimidazole core, which is a bicyclic structure consisting of a pyrimidine ring fused with a benzimidazole ring . This core is substituted at the 3-position with an ethyl 4-fluorobenzenecarboxylate group and at the 2-position with a methyl group .

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on compounds with complex structures, similar to the one you mentioned, often focuses on their pharmacological properties and pharmacokinetics. For example, the preclinical pharmacology of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, was characterized to guide dose selection in clinical trials for major depressive disorder (Garner et al., 2015). This type of research is crucial for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for developing new medications.

Drug Metabolism and Disposition

The study of drug metabolism and disposition is another critical area of research. For instance, the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, was determined in healthy male subjects to understand its elimination pathways (Renzulli et al., 2011). Understanding the metabolic pathways and elimination of complex compounds helps in predicting potential interactions and side effects, which is essential for safe and effective drug development.

Diagnostic Imaging Applications

Compounds with specific structural characteristics may also be used in diagnostic imaging. For example, 18F-FRP170, a new hypoxia imaging agent for positron emission tomography (PET), was synthesized and evaluated for dynamic whole-body imaging in healthy volunteers and tumor imaging in patients with lung cancer (Kaneta et al., 2007). Research in this area explores how novel compounds can be used to enhance imaging techniques for diagnosing and monitoring diseases.

Mechanism of Action

Properties

IUPAC Name

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYFSRSYJWEAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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